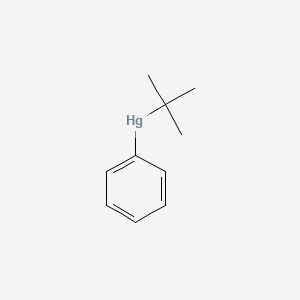tert-Butyl(phenyl)mercury
CAS No.: 62350-90-7
Cat. No.: VC19493061
Molecular Formula: C10H14Hg
Molecular Weight: 334.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62350-90-7 |
|---|---|
| Molecular Formula | C10H14Hg |
| Molecular Weight | 334.81 g/mol |
| IUPAC Name | tert-butyl(phenyl)mercury |
| Standard InChI | InChI=1S/C6H5.C4H9.Hg/c1-2-4-6-5-3-1;1-4(2)3;/h1-5H;1-3H3; |
| Standard InChI Key | OQPKFRUQZVOWET-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Hg]C1=CC=CC=C1 |
Introduction
Chemical Identity and Basic Properties
tert-Butyl(phenyl)mercury belongs to the class of diarylmercury compounds, where mercury is symmetrically or asymmetrically bonded to two aromatic groups. Its molecular structure comprises a phenyl ring (C₆H₅) and a tert-butyl group ((CH₃)₃C) attached to a central mercury atom. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄Hg | |
| Molecular Weight | 334.808 g/mol | |
| Exact Mass | 336.08000 Da | |
| LogP (Partition Coefficient) | 3.10490 |
The compound’s high LogP value indicates significant lipophilicity, suggesting preferential solubility in organic solvents over water . This property aligns with trends observed in other organomercury compounds, where hydrophobic substituents enhance membrane permeability and environmental persistence .
Synthesis and Structural Elucidation
Synthetic Routes
While explicit details on the synthesis of tert-butyl(phenyl)mercury are scarce, methodologies for analogous organomercury compounds provide instructive parallels. A common strategy involves the reaction of mercury(II) salts with pre-functionalized aromatic substrates. For example:
-
Mercuration of tert-butylphenol derivatives: Mercury nitrate or acetate may react with 4-tert-butylphenol in acidic media, facilitating electrophilic aromatic substitution at the para position.
-
Transmetallation reactions: Grignard reagents or organolithium compounds (e.g., tert-butyllithium) could displace ligands from mercury halides, yielding the target compound .
Notably, the synthesis of structurally related mercury complexes, such as [HgBr₁.₅₂Cl₀.₄₈(C₃₄H₄₂N₄)], involves coordinating mercury with nitrogen-donor ligands under controlled conditions . These protocols highlight the importance of ligand design and reaction stoichiometry in isolating mercury-containing products.
Structural Features
X-ray crystallographic data for tert-butyl(phenyl)mercury remain unavailable, but studies on analogous systems reveal key trends:
-
Coordination geometry: Mercury(II) centers typically adopt linear, trigonal planar, or tetrahedral geometries depending on ligand steric and electronic effects . In polymeric mercury complexes, such as [HgCl₂(C₂₆H₂₅BrN₄)], the metal center exhibits distorted tetrahedral coordination with bond angles ranging from 97.2° to 126.1° .
-
Disorder in crystal structures: Mixed halide complexes (e.g., Br/Cl) often exhibit positional disorder, as seen in [HgBr₁.₅₂Cl₀.₄₈(C₃₄H₄₂N₄)], where tert-butyl and pentyl groups display occupancy factors as low as 0.43 . Such disorder complicates structural refinement but underscores the flexibility of mercury-ligand interactions.
The tert-butyl group’s steric bulk likely impedes close packing in the solid state, potentially reducing crystallinity compared to simpler arylmercury derivatives.
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
-
¹H NMR: In analogous compounds, the tert-butyl group resonates as a singlet at δ 1.3–1.5 ppm, while aromatic protons appear between δ 6.8–7.5 ppm . Mercury’s heavy atom effect may cause signal broadening or splitting due to scalar coupling (²⁰⁹Hg–¹H).
-
Mass Spectrometry: The molecular ion peak (M⁺) at m/z 336.08 corresponds to the exact mass of C₁₀H₁₄Hg . Fragmentation patterns likely involve loss of the tert-butyl group (C₄H₉) or phenyl radical (C₆H₅- ).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume